molecular formula C22H20ClN5O3S B2837811 6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-69-6

6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2837811
CAS RN: 852153-69-6
M. Wt: 469.94
InChI Key: UZAIPFYVHMLYOI-UHFFFAOYSA-N
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Description

6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

6-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a compound that falls into the broader category of chemicals studied for their synthesis, structural characteristics, and potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry. Its structural complexity and the presence of multiple functional groups make it a candidate for diverse chemical reactions and properties exploration. For instance, studies on related compounds include the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones, which serve as amino protecting groups in the synthesis of peptides and glycopeptides, indicating the utility of similar structures in chemical synthesis and modification processes (Barany, Hammer, Merrifield, & Bárány, 2005).

Heterocyclic Chemistry and Compound Derivation

The compound's structure suggests potential for heterocyclic chemistry applications, where its synthesis could lead to new pyrimidine, triazole, and dione derivatives. Research in this area explores the creation of novel compounds with potential pharmaceutical applications. For example, the synthesis of new Pyrano[2,3-d]pyrimidines and Triazolo[1,5-c]pyrimidines derivatives demonstrates the versatility of similar structures in generating new molecules with possible biological activities (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).

Crystallography and Molecular Interaction Studies

The study of related compounds through crystallography provides insights into molecular interactions, crystal packing, and the effects of substituents on molecular conformation. This knowledge is crucial for designing molecules with desired physical and chemical properties for use in various applications, including drug design and material science. For instance, the crystallography of racemic and dihydro derivatives of related structures sheds light on molecular conformations and hydrogen bonding patterns, contributing to our understanding of structure-activity relationships (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).

properties

IUPAC Name

6-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-17(8-10-18)28-19(11-16-12-20(29)25-21(30)24-16)26-27-22(28)32-13-14-3-5-15(23)6-4-14/h3-10,12H,2,11,13H2,1H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAIPFYVHMLYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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